molecular formula C14H16ClN3O2 B4008337 4-(2-chlorophenyl)-N,N,6-trimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

4-(2-chlorophenyl)-N,N,6-trimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B4008337
M. Wt: 293.75 g/mol
InChI Key: VUCAJFLKBZXPGV-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that have garnered interest due to their potential biological activities. The structural complexity and unique functional groups present in these molecules make them intriguing subjects for chemical synthesis and analysis.

Synthesis Analysis

The synthesis of similar tetrahydropyrimidine derivatives often involves the reaction of different aromatic aldehydes with thiourea and various chlorophenyl-carboxamide derivatives. A notable method includes the cyclocondensation of tetrahydropyrimidine-thiones with dibromoethane to yield novel derivatives. These processes are validated through techniques such as IR, 1H-NMR, and Mass spectral studies, highlighting the formation of desired products with high precision (Akbari et al., 2008).

Molecular Structure Analysis

The molecular structure of similar compounds demonstrates isostructural properties, indicating identical molecular arrangements. This is further evidenced by X-ray diffraction analysis, revealing significant details about the planarity of the pyrimidine rings and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets (Trilleras et al., 2009).

Scientific Research Applications

Synthesis and Biological Activity

Researchers have explored the synthesis of new tetrahydropyrimidine derivatives, including chlorophenyl tetrahydropyrimidine analogs, aiming to develop compounds with significant biological activities. For instance, Akbari et al. (2008) synthesized new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives and evaluated their antimicrobial activities, finding some compounds exhibited significant inhibition against bacterial and fungal growth. This research underscores the potential of chlorophenyl tetrahydropyrimidine derivatives as antimicrobial agents (Akbari et al., 2008).

Antifungal and Antimicrobial Evaluation

Further investigations into pyrimidine derivatives have highlighted their antimicrobial potential. Abdelghani et al. (2017) conducted a study on the synthesis and antimicrobial evaluation of new pyrimidines, demonstrating the reaction of 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile with various agents, which yielded compounds with promising antimicrobial activity (Abdelghani et al., 2017).

Chemical Structure and Anticonvulsant Properties

The crystal structures of anticonvulsant enaminones, including chlorophenyl analogs, have been determined to explore their potential medicinal applications. Kubicki et al. (2000) studied the crystal structures of three anticonvulsant enaminones, providing insights into their molecular configurations and highlighting the importance of such compounds in the development of anticonvulsant medications (Kubicki et al., 2000).

Heterocyclic Chemistry and Drug Development

The role of chlorophenyl tetrahydropyrimidine derivatives in heterocyclic chemistry and drug development is significant, with research focused on creating novel compounds with potential therapeutic benefits. For example, the synthesis of trifluoromethylated analogs of dihydroorotic acid showcases the versatility of tetrahydropyrimidine derivatives in the design of new drugs with enhanced pharmacological properties (Sukach et al., 2015).

properties

IUPAC Name

4-(2-chlorophenyl)-N,N,6-trimethyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-8-11(13(19)18(2)3)12(17-14(20)16-8)9-6-4-5-7-10(9)15/h4-7,12H,1-3H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCAJFLKBZXPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-chlorophenyl)-N,N,6-trimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 2
4-(2-chlorophenyl)-N,N,6-trimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 3
4-(2-chlorophenyl)-N,N,6-trimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 4
Reactant of Route 4
4-(2-chlorophenyl)-N,N,6-trimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 5
4-(2-chlorophenyl)-N,N,6-trimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 6
4-(2-chlorophenyl)-N,N,6-trimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

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